molecular formula C19H19ClN2O2S B2468926 (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone CAS No. 851808-10-1

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone

Cat. No.: B2468926
CAS No.: 851808-10-1
M. Wt: 374.88
InChI Key: ZHWHAMJJOFGBPZ-UHFFFAOYSA-N
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Description

This compound is a substituted 4,5-dihydroimidazole derivative featuring a 3-chlorobenzylthio group at the 2-position of the imidazoline ring and a 2-ethoxyphenyl methanone moiety. The 4,5-dihydroimidazole core is a five-membered ring system with partial unsaturation, which is often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and receptor-binding properties . The 3-chlorobenzylthio substituent introduces electron-withdrawing and hydrophobic characteristics, while the 2-ethoxyphenyl group contributes to π-π stacking interactions and solubility modulation.

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-2-24-17-9-4-3-8-16(17)18(23)22-11-10-21-19(22)25-13-14-6-5-7-15(20)12-14/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWHAMJJOFGBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks a chlorobenzyl halide.

    Thioether Formation: The thioether linkage is formed by reacting the chlorobenzyl intermediate with a thiol compound under basic conditions.

    Attachment of the Ethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with imidazole structures can exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that imidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, imidazole-based compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .
  • Antimicrobial Properties : Some derivatives have shown activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Certain imidazole compounds have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Anticancer Evaluation :
    A study published in Molecules evaluated the anticancer properties of imidazole derivatives, including those similar to (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone. The results indicated that these compounds could effectively inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and apoptosis induction .
  • Synthesis and Biological Testing :
    Another research article focused on synthesizing novel imidazole derivatives and assessing their biological activities. The study highlighted the importance of structural modifications in enhancing the pharmacological profiles of these compounds, particularly their anticancer and antimicrobial activities .

Mechanism of Action

The mechanism of action of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The chlorobenzyl group may interact with hydrophobic pockets in proteins, affecting their function. The thioether linkage can undergo redox reactions, influencing cellular redox balance. Overall, these interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with several imidazole derivatives documented in the literature. Key analogues include:

Compound Substituents Key Differences
Target Compound 2-(3-chlorobenzylthio), 1-(2-ethoxyphenylmethanone) Reference structure for comparison.
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone 2-(methylthio), 1-(4-chlorophenylethanone) Methylthio group (less bulky) and 4-chlorophenyl vs. 2-ethoxyphenyl.
(4-Ethoxyphenyl)[2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl]methanone 2-(4-fluorobenzylthio), 1-(4-ethoxyphenylmethanone) Fluorine substitution (electron-withdrawing) and 4-ethoxy vs. 2-ethoxy position.
1-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one Benzo[b]thiophene and benzylidene substituents Extended aromatic system and amino functionality.

Structural Insights :

  • The 2-ethoxy substituent on the phenyl ring may sterically hinder interactions compared to the 4-ethoxy isomer in , altering binding affinity in receptor-mediated processes.
Physicochemical Properties
Property Target Compound Compound Compound
Molecular Weight ~375.9 g/mol (estimated) 308.8 g/mol 385.9 g/mol
logP (Predicted) ~3.5 (high lipophilicity) 2.8 3.2
Aqueous Solubility Low (nanomolar range) Moderate (micromolar) Low

Key Observations :

  • The 3-chlorobenzylthio group increases molecular weight and logP compared to , likely reducing solubility but enhancing bioavailability in lipid-rich environments.
  • The 4-fluorobenzylthio group in may slightly lower logP due to fluorine’s electronegativity, though this effect is offset by the ethoxyphenyl group.

Hypothetical Activity of Target Compound :

  • Enhanced lipophilicity may improve blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
  • The 3-chlorobenzylthio group could confer resistance to metabolic degradation compared to methylthio analogues.

Biological Activity

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone , known for its complex structure and potential biological activities, has garnered attention in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN2OSC_{18}H_{18}ClN_2OS with a molecular weight of approximately 350.87 g/mol. The structure features an imidazole ring, a thioether group, and an ethoxyphenyl moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key cellular pathways. The precise mechanism remains under investigation, but it is believed to modulate signaling pathways associated with cancer proliferation and inflammation.

Anticancer Properties

Recent studies have indicated that derivatives of imidazole compounds exhibit significant anticancer activity. For instance, compounds similar to the one in focus have shown efficacy against various cancer cell lines, including breast and colon cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line IC50 (μM)
Compound AHCT1166.2
Compound BT47D27.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses moderate antibacterial activity against several pathogenic bacteria, indicating its potential as a lead compound for developing new antibiotics.

Case Studies

  • Study on Anticancer Activity :
    A study published in 2020 demonstrated that a related compound significantly inhibited the growth of HCT116 colon carcinoma cells with an IC50 value of 6.2 μM. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .
  • Antimicrobial Evaluation :
    Another investigation focused on the antimicrobial effects of thioether-containing compounds, revealing that they exhibited substantial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives can often be correlated with specific structural features:

  • Thioether Group : Enhances lipophilicity, improving cellular uptake.
  • Imidazole Ring : Critical for interaction with biological targets.
  • Aromatic Substituents : Influence binding affinity and selectivity towards specific receptors.

Q & A

Basic Question: What are the recommended synthetic routes for (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Thioether formation: Reacting 3-chlorobenzyl mercaptan with a dihydroimidazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether linkage.
  • Methanone coupling: Utilizing nucleophilic acyl substitution or Friedel-Crafts acylation to attach the 2-ethoxyphenyl methanone group.
  • Purification: Column chromatography or recrystallization to isolate the final product.
    Optimization may involve adjusting reaction temperatures (e.g., 60–80°C) and catalysts (e.g., Pd-based systems for cross-coupling steps). Structural analogs in and suggest that substituent electronegativity (e.g., Cl vs. F) impacts reaction yields and selectivity .

Basic Question: How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography: Resolve crystal structures to confirm stereochemistry (as demonstrated for similar imidazole derivatives in and ) .
  • Spectroscopic techniques:
    • ¹H/¹³C NMR: Identify key signals (e.g., dihydroimidazole protons at δ 3.5–4.5 ppm, aromatic protons from the 2-ethoxyphenyl group).
    • HRMS: Confirm molecular weight (e.g., expected [M+H]⁺ peak).
  • HPLC: Assess purity (>95% recommended for biological assays) .

Advanced Question: How does the 3-chlorobenzylthio moiety influence structure-activity relationships (SAR) in biological assays?

Methodological Answer:
The 3-chlorobenzylthio group enhances lipophilicity and may improve membrane permeability. SAR studies on analogs () show:

  • Electron-withdrawing substituents (Cl, F): Increase stability against metabolic degradation but may reduce solubility.
  • Thioether vs. ether linkages: Thioether groups (as in this compound) exhibit stronger hydrogen-bond acceptor capacity, potentially enhancing target binding.
    Comparative studies with fluorobenzyl analogs () suggest chlorine’s larger atomic radius improves steric interactions with hydrophobic enzyme pockets .

Advanced Question: What methodologies are effective for analyzing solubility and formulation challenges?

Methodological Answer:

  • Physicochemical profiling: Measure logP (e.g., shake-flask method) to predict solubility. Data from ’s analogs (e.g., logP ~3.5) indicate moderate hydrophobicity .
  • Co-solvent systems: Use DMSO/PEG-400 mixtures for in vitro assays.
  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can improve bioavailability for in vivo studies .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-response validation: Re-test conflicting results using standardized assays (e.g., MIC for antimicrobial activity in ).
  • Structural analogs: Compare activity trends across derivatives (e.g., ’s nitro-substituted compounds showed 25% lower efficacy than methoxy-substituted ones).
  • Target engagement assays: Use SPR or ITC to quantify binding affinity discrepancies .

Advanced Question: What environmental fate studies are relevant for this compound?

Methodological Answer:

  • Degradation pathways: Investigate hydrolysis (pH-dependent) and photolysis using HPLC-MS (as in ’s INCHEMBIOL project).
  • Ecotoxicology: Test acute toxicity in Daphnia magna (EC₅₀) and biodegradability via OECD 301 guidelines. Chlorinated aromatic groups may persist in aquatic systems .

Advanced Question: What are the key challenges in scaling up synthesis?

Methodological Answer:

  • Thiol oxidation: Mitigate disulfide byproduct formation using inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).
  • Catalyst selection: Transition from Pd/C to heterogeneous catalysts (e.g., Ni-based) for cost-effective large-scale coupling .

Advanced Question: How can computational modeling guide target identification?

Methodological Answer:

  • Molecular docking: Screen against kinase or GPCR libraries (e.g., AutoDock Vina) using the compound’s 3D structure.
  • MD simulations: Assess binding stability (e.g., RMSD <2 Å over 100 ns) for prioritized targets. ’s framework emphasizes linking computational predictions to in vitro validation .

Advanced Question: How stable is this compound under physiological conditions?

Methodological Answer:

  • pH stability: Conduct accelerated stability testing (25–37°C, pH 1–9). The dihydroimidazole ring may hydrolyze in acidic conditions (pH <3).
  • Plasma stability: Incubate with rodent/human plasma (37°C, 1–24 hrs) and monitor degradation via LC-MS. Ethoxy groups may undergo CYP450-mediated oxidation .

Advanced Question: What statistical approaches are optimal for analyzing dose-response contradictions?

Methodological Answer:

  • Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • Meta-analysis: Pool data from multiple studies (e.g., ’s IC₅₀ values) and apply random-effects models to account for variability.
  • Mechanistic modeling: Use systems biology tools (e.g., COPASI) to integrate pharmacokinetic/pharmacodynamic (PK/PD) parameters .

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